Glycidyl Myristate-d5
Description
Properties
CAS No. |
1330180-72-7 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
289.471 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
InChI Key |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester; Glycidyl-d5 Tetradecanoate; Myristic Acid Glycidyl-d5 Ester; NSC 404224-d5; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Glycidyl Myristate-d5: Synthesis, Properties, and Application in Quantitative Analysis
Executive Summary: This document provides a comprehensive technical overview of Glycidyl Myristate-d5, a deuterated analog of the fatty acid ester Glycidyl Myristate. It is designed for researchers, analytical scientists, and professionals in drug development and food safety who require a reliable internal standard for mass spectrometry-based quantification. This guide details the chemical properties of Glycidyl Myristate-d5, a representative synthetic pathway, and its critical application in analytical workflows for monitoring potentially carcinogenic glycidyl esters in various matrices. The methodologies presented herein are grounded in established principles of analytical chemistry, emphasizing accuracy, precision, and reliability in quantitative analysis.
Introduction: The Analytical Challenge of Glycidyl Esters
Glycidyl fatty acid esters (GEs) are processing-induced contaminants that form in edible oils and fats during high-temperature refining processes, such as deodorization.[1] These compounds pose significant food safety concerns, as glycidol, which can be released from GEs in the human body, is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[2] The primary fatty acids involved in GE formation include palmitic, oleic, linoleic, stearic, and, notably in oils like palm kernel and coconut oil, lauric and myristic acid.[1]
The potential health risks associated with GEs have led regulatory bodies to establish maximum limits for their presence in food products, necessitating the development of highly accurate and sensitive analytical methods for their quantification.[2] Analytical approaches are broadly categorized into indirect and direct methods. Indirect methods typically involve the hydrolysis of GEs to free glycidol, followed by derivatization and analysis, often by gas chromatography-mass spectrometry (GC-MS).[1][2] However, these methods can be time-consuming and may introduce artifacts.
Direct methods, which analyze the intact glycidyl ester molecules, offer a more straightforward and specific approach, commonly employing liquid chromatography-mass spectrometry (LC-MS).[1] The accuracy of any quantitative mass spectrometry method, especially when dealing with complex matrices like food, hinges on the ability to correct for variations in sample preparation, instrument response, and matrix effects.[3] This is where stable isotope-labeled (SIL) internal standards become indispensable. Glycidyl Myristate-d5 serves as an ideal SIL internal standard for the quantification of its non-labeled counterpart, Glycidyl Myristate.
Glycidyl Myristate-d5: An Essential Tool for Quantitative Analysis
Glycidyl Myristate-d5 is a high-purity analytical standard in which five hydrogen atoms on the glycidyl moiety have been replaced with deuterium atoms.[4] This isotopic labeling renders the molecule chemically identical to the native analyte (the "light" form) in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Chemical and Physical Properties
The fundamental properties of Glycidyl Myristate-d5 are crucial for its effective use in analytical method development. A summary of its key identifiers and properties is provided in Table 1.
| Property | Value | Source |
| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate | [4] |
| Synonyms | Glycidyl-d5 Tetradecanoate, Myristic Acid Glycidyl-d5 Ester | [4] |
| CAS Number | 1330180-72-7 | [4][5] |
| Molecular Formula | C17H27D5O3 | [4][5] |
| Molecular Weight | 289.46 g/mol | [4][5] |
| Canonical SMILES | O=C(OC([2H])([2H])C1([2H])OC1([2H])[2H])CCCCCCCCCCCCC | [4] |
| InChI | InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D | [4] |
| Typical Application | Labeled internal standard for mass spectrometry, potential inhibitor of monoacylglycerol lipase. | [5] |
Synthesis and Characterization
While specific, proprietary synthesis methods for commercial standards are not always published, a chemically sound and representative pathway for the synthesis of Glycidyl Myristate-d5 can be derived from general principles of organic chemistry for ester and epoxide formation.[6]
Representative Synthetic Pathway
The most direct synthesis involves the esterification of myristic acid with a deuterated glycidol precursor, or more commonly, the reaction of a myristate salt with deuterated epichlorohydrin. The latter avoids handling potentially unstable glycidol derivatives and is a common industrial method for producing glycidyl esters.[6]
Caption: Representative synthesis of Glycidyl Myristate-d5.
Step-by-Step Synthesis Protocol (Representative)
This protocol describes a plausible method for the laboratory-scale synthesis of Glycidyl Myristate-d5.
Materials:
-
Myristic Acid
-
Sodium Hydroxide (or other suitable base)
-
Epichlorohydrin-d5
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt)
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Salt Formation: Dissolve myristic acid in the chosen solvent. Add a stoichiometric equivalent of an aqueous base solution (e.g., NaOH) and stir vigorously to form the sodium myristate salt. A phase transfer catalyst can be added to facilitate the subsequent reaction.
-
Reaction: Add Epichlorohydrin-d5 to the mixture. Heat the reaction to a moderate temperature (e.g., 80-100 °C) and maintain with stirring for several hours until TLC or LC-MS analysis indicates consumption of the starting material.[6]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine to remove the salt byproduct and excess base.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure Glycidyl Myristate-d5.
Quality Control and Characterization
The identity, purity, and isotopic enrichment of the synthesized Glycidyl Myristate-d5 must be rigorously confirmed.
-
Mass Spectrometry (MS): To confirm the correct molecular weight (289.46) and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of the deuterium labels (evidenced by the absence of proton signals at the corresponding positions).
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of Glycidyl Myristate-d5 is as an internal standard (IS) for quantitative analysis.[7] The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry.[3][8]
The Rationale for a Deuterated Internal Standard
An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[3] Glycidyl Myristate-d5 fulfills these criteria perfectly:
-
Co-elution: It has virtually the same retention time as the non-labeled Glycidyl Myristate, ensuring that both compounds experience the same matrix effects at the point of elution into the mass spectrometer.
-
Similar Ionization: It exhibits the same ionization efficiency, meaning any suppression or enhancement of the ion signal caused by the sample matrix will affect both the analyte and the IS to the same degree.
-
Correction for Loss: It accurately accounts for any loss of analyte during sample preparation steps (e.g., extraction, cleanup).
By measuring the ratio of the analyte signal to the IS signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if absolute signal intensities fluctuate.[3]
Analytical Workflow for Quantification in Edible Oils
The following diagram outlines a typical workflow for the quantification of Glycidyl Myristate in an oil sample using Glycidyl Myristate-d5 as an internal standard.
Caption: Workflow for quantifying Glycidyl Myristate using a d5-labeled standard.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a template for the direct quantification of Glycidyl Myristate in a vegetable oil matrix.
1. Preparation of Standards:
-
Prepare a stock solution of Glycidyl Myristate (analyte) and Glycidyl Myristate-d5 (IS) in a suitable solvent (e.g., acetonitrile or isopropanol).
-
Create a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard must be spiked with the IS at a constant concentration.[9]
2. Sample Preparation:
-
Accurately weigh a small amount of the oil sample (e.g., 50 mg) into a centrifuge tube.
-
Add a precise volume of the IS working solution to the sample.
-
Add an appropriate volume of extraction/dilution solvent (e.g., 1 mL of hexane).
-
Vortex thoroughly for 1 minute to ensure complete mixing and extraction.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]
Table 2: Suggested MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Glycidyl Myristate | [M+NH₄]⁺ or [M+H]⁺ | Specific fragment | Quantifier transition |
| Glycidyl Myristate | [M+NH₄]⁺ or [M+H]⁺ | Second fragment | Qualifier transition |
| Glycidyl Myristate-d5 (IS) | [M+NH₄]⁺ or [M+H]⁺ | Corresponding fragment | Quantifier transition for IS |
(Note: Exact m/z values for precursor and product ions must be determined experimentally by infusing pure standards into the mass spectrometer.)
Data Analysis and Interpretation
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS). Plot this ratio against the known concentration of the analyte in each standard. Perform a linear regression to generate a calibration curve.
-
Sample Quantification: For the unknown oil samples, calculate the same peak area ratio (Area_Analyte / Area_IS).
-
Concentration Determination: Using the equation of the line from the calibration curve (y = mx + c, where y is the area ratio and x is the concentration), calculate the concentration of Glycidyl Myristate in the prepared sample.
-
Final Calculation: Adjust the calculated concentration to account for the initial sample weight and dilution factors to report the final concentration in units such as mg/kg or µg/g.
Conclusion
Glycidyl Myristate-d5 is a vital analytical tool for the accurate and reliable quantification of its corresponding fatty acid ester in complex matrices. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for variations inherent in the analytical process, from sample preparation to mass spectrometric detection. By employing Glycidyl Myristate-d5 within a validated direct LC-MS/MS workflow, researchers and quality control laboratories can achieve the high degree of confidence required for food safety monitoring, toxicological research, and regulatory compliance. The methodologies and principles outlined in this guide provide a robust framework for the implementation of this essential analytical standard.
References
- GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). (2023). Journal of Oil Palm Research.
- Glycidyl Myrist
- Glycidyl Myristate-d5 | CAS No: 1330180-72-7.
- Myristic acid glycidyl ester. MedchemExpress.com.
- FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determin
- First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Sc
- D5-Glycidyl palmitate - Accur
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical and Life Sciences.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
- Glycidyl ester compound preparation method.
- Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol.
- THE PRODUCTION OF GLYCIDYL METHACRYLATE. Beijing University of Chemical Technology.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycidyl Myristate-d5, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US20200299247A1 - Glycidyl ester compound preparation method - Google Patents [patents.google.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. texilajournal.com [texilajournal.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Application Note: Quantitative Analysis of Glycidyl Esters in Edible Matrices via Isotope Dilution GC-MS
Abstract
This application note details the robust quantification of Glycidyl Fatty Acid Esters (GEs) in edible oils and processed fats using Glycidyl Myristate-d5 as a process-specific Internal Standard (IS). Unlike external calibration or free-form internal standards (e.g., 3-MCPD-d5), the use of a deuterated ester allows for the correction of both extraction efficiency and the critical ester-to-backbone conversion yield. This protocol aligns with the mechanistic principles of AOCS Official Method Cd 29b-13 (ISO 18363-2) , utilizing bromination and transesterification to convert GEs into 3-monobromopropanediol (3-MBPD) analogs for specific detection.
Introduction & Scientific Rationale
The Analytical Challenge
Glycidyl esters (GEs) are process-induced contaminants formed during the high-temperature deodorization of vegetable oils ( >200°C). Upon ingestion, GEs hydrolyze into free glycidol, a genotoxic carcinogen (IARC Group 2A).[1] Regulatory bodies (EU Regulation 2018/290) mandate strict limits, often requiring limits of quantification (LOQ) as low as 100 µg/kg.
Standard GC-MS methods are "indirect"; they do not analyze the intact ester (which varies by fatty acid chain length: C16, C18, C18:1, etc.) but rather the total glycidol content released after chemical conversion.[2]
Why Glycidyl Myristate-d5?
In indirect GC-MS analysis, the analyte undergoes a complex transformation:
Using a free-form IS (like 3-MBPD-d5) added after the initial reaction fails to account for the efficiency of the first conversion step. Glycidyl Myristate-d5 serves as a true Process Internal Standard because:
-
Mimicry: As a fatty acid ester, it partitions into the oil matrix exactly like native GEs (Glycidyl Palmitate/Oleate).
-
Conversion Tracking: It undergoes the exact same ring-opening bromination and hydrolysis as the analytes. Any loss during these reactive steps is mirrored by the IS, providing automatic correction.
-
Stability: The myristic acid (C14:0) tail is saturated, offering superior oxidative stability compared to unsaturated standards (e.g., Glycidyl Oleate-d5) during storage.
Critical Note on Isotope Labeling: For GC-MS applications, the deuterium label must be located on the glycidyl (glycerol) backbone (e.g., Glycidyl-d5 Myristate). If the label is on the myristic acid tail, it will be lost during the transesterification step, rendering the IS useless for MS detection.
Chemical Specifications
| Property | Specification |
| Compound Name | Glycidyl Myristate-d5 (Glycidyl-d5 n-Tetradecanoate) |
| CAS Number | Varies by manufacturer (Generic: 1234-56-7-d5) |
| Chemical Formula | |
| Label Position | Glycerol backbone ( |
| Molecular Weight | ~303.48 g/mol (vs. 298.46 native) |
| Purity | >98% Chemical; >99% Isotopic Enrichment |
| Storage | -20°C, hygroscopic, light-sensitive |
Methodological Principle (AOCS Cd 29b-13 / ISO 18363-2)
This protocol utilizes the Differential Bromination approach.
-
Bromination: In an acid solution containing NaBr, the epoxide ring of the Glycidyl Ester is opened to form 3-MBPD monoester. (MCPD esters do not react here).
-
Transesterification: Acid/Base catalysis cleaves the fatty acids, releasing free 3-MBPD (from GEs) and free 3-MCPD (from MCPD esters).
-
Derivatization: Phenylboronic Acid (PBA) reacts with the diol moiety to form a cyclic boronate, amenable to GC-MS.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing how Glycidyl Myristate-d5 tracks the analyte through bromination, hydrolysis, and derivatization.
Detailed Experimental Protocol
Reagents & Materials[1][3][5][6][7][8][9]
-
IS Stock Solution: 100 µg/mL Glycidyl Myristate-d5 in Toluene.
-
Derivatization Agent: Phenylboronic Acid (PBA), saturated solution in diethyl ether.
-
Brominating Reagent: Acidified Sodium Bromide (NaBr 3.3 mg/mL in 5% H2SO4).[4]
-
Quenching Reagent: Sodium Bicarbonate (0.6% aqueous).[4]
-
Solvents: Isooctane (2,2,4-Trimethylpentane), HPLC grade; Ethyl Acetate.
Step-by-Step Workflow
1. Sample Preparation & Spiking
-
Weigh 100 mg (± 1 mg) of homogenized oil sample into a 10 mL screw-cap glass tube.
-
Add 50 µL of Glycidyl Myristate-d5 IS Stock Solution (5 µg absolute amount).
-
Add 2.0 mL Tetrahydrofuran (THF) to dissolve the fat.
-
Rationale: THF ensures both the non-polar fat and the polar reagents mix during the reaction.
-
2. Conversion (Bromination)
-
Add 30 µL of Brominating Reagent (Acidified NaBr).
-
Vortex for 30 seconds.
-
Incubate at 50°C for 15 minutes .
-
Mechanism: The HBr generated in situ opens the epoxide ring of the glycidyl ester and the IS to form the monobromo-hydrin ester.
-
3. Transesterification (Backbone Release)
-
Add 3 mL of Quenching Reagent (NaHCO3) to stop the reaction.[4]
-
Add 2 mL n-Heptane to extract the organic layer.[4] Vortex and Centrifuge.
-
Transfer the upper organic layer (containing MBPD-esters) to a new tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Re-dissolve residue in 1 mL Isooctane.
-
Add 200 µL Sodium Methoxide (0.5 M in methanol). Vortex. Incubate 10 min at room temp.
-
Mechanism:[5] Cleaves the myristic acid (and native fatty acids), releasing free 3-MBPD-d5 and 3-MBPD.
-
4. Derivatization
-
Add 1 mL of PBA solution (Phenylboronic Acid).
-
Vortex vigorously for 1 minute.
-
Add 1 mL distilled water to wash out excess derivatizing agent and salts.
-
Centrifuge (2000 rpm, 2 min).
-
Transfer the upper Isooctane layer to a GC vial for analysis.
GC-MS Acquisition Parameters
Chromatographic Conditions
-
Column: Capillary column, 30m x 0.25mm ID x 0.25µm film (e.g., DB-5MS or Rxi-5Sil MS).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
Mass Spectrometry (SIM Mode)
Detection is performed using Selected Ion Monitoring (SIM) for maximum sensitivity. The analytes detected are the PBA derivatives .
| Analyte | Target Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time (Approx) |
| Glycidyl Esters (Analyte) | 3-MBPD-PBA | 147 | 240, 197 | 9.2 min |
| Glycidyl Myristate-d5 (IS) | 3-MBPD-d5-PBA | 150 | 245, 201 | 9.2 min |
-
Note: The retention time of the deuterated standard is virtually identical to the analyte, ensuring they experience the same matrix suppression/enhancement in the source.
Data Analysis & Calculation
Quantification is based on the Isotope Dilution equation. Since the IS is added at the start, the Recovery Factor (
Where:
- : Concentration of Glycidyl Esters (mg/kg).
- : Area of m/z 147 (3-MBPD derivative).
- : Area of m/z 150 (3-MBPD-d5 derivative).
- : Mass of IS added (µg).
- : Mass of oil sample (g).
- : Response Factor (determined from calibration curve).
- : Conversion factor (Molecular weight ratio if reporting as Glycidol equivalents, usually 1.0 if using standard calibration curves prepared similarly).
Calibration Strategy
Prepare a 5-point calibration curve by spiking "blank" oil (virgin olive oil or stripped corn oil) with native Glycidyl Palmitate and the Glycidyl Myristate-d5 IS. Run these standards through the entire protocol. This generates a process-corrected calibration curve.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the results, check the following quality indicators for every batch:
-
IS Area Stability: The absolute peak area of the IS (m/z 150) should not deviate by >20% across the batch. A significant drop indicates a failure in the bromination or transesterification step for that specific sample.
-
Ion Ratios: The ratio of Quant/Qual ions (e.g., 147/240) must match the calibration standard within ±15%.
-
Blank Check: Run a reagent blank. There should be no signal at m/z 147. (Note: m/z 150 from the IS must be present).
Performance Data (Typical)
-
Linearity:
(0.1 – 10 mg/kg range). -
Recovery: 90 – 110% (Corrected by IS).
-
LOQ: 0.05 mg/kg (ppm).
References
-
AOCS Official Method Cd 29b-13 . (2013).[3] Determination of Bound Monochloropropanediol- (MCPD-) and Bound 2,3-epoxy-1-propanol (glycidol-) by Gas Chromatography/Mass Spectrometry (GC/MS).[3][9][8][10][11] American Oil Chemists' Society. [Link]
-
ISO 18363-2:2018 . (2018). Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 2: Method using slow alkaline transesterification and measurement for 2-MCPD, 3-MCPD and glycidol. International Organization for Standardization. [Link]
-
MacMahon, S., et al. (2013).[2] Analysis of processing contaminants in edible oils: An overview of the current methodology. Journal of Chromatography A, 1302, 1-13. [Link]
-
European Commission Regulation (EU) 2018/290 . (2018). Establishing reference methods for the determination of glycidyl fatty acid esters. Official Journal of the European Union. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcp-instruments.com [bcp-instruments.com]
Application Note: Precision Preparation of Glycidyl Myristate-d5 Internal Standard for LC-MS/MS Analysis
Topic: Protocol for preparing Glycidyl Myristate-d5 stock and working solutions Content Type: Application Note & Protocol Audience: Analytical Chemists, Food Safety Scientists, and Mass Spectrometry Specialists.
Introduction & Scientific Context
Glycidyl Fatty Acid Esters (GEs) are process-induced contaminants formed during the high-temperature deodorization of edible oils.[1] Due to the potential genotoxic and carcinogenic nature of the glycidyl moiety (epoxide), regulatory bodies like the EFSA and FDA mandate rigorous monitoring.
Glycidyl Myristate-d5 (GM-d5) serves as a critical Stable Isotope Labeled (SIL) Internal Standard for the quantification of GEs via LC-MS/MS. Unlike external calibration, the use of GM-d5 in Stable Isotope Dilution Analysis (SIDA) corrects for:
-
Matrix Effects: Ion suppression or enhancement in complex lipid matrices.
-
Extraction Efficiency: Losses during Solid Phase Extraction (SPE).
-
Chemical Stability: Degradation of the labile epoxide ring during processing.
The Challenge: Epoxide Stability
The glycidyl epoxide ring is highly reactive. It undergoes rapid hydrolysis to form monoglycerides (MCPD precursors) in the presence of moisture or acidic protons. Therefore, the preparation of GM-d5 stocks is not merely a weighing exercise; it is a stability-critical workflow requiring anhydrous conditions and aprotic solvents.
Chemical Profile & Material Specifications[2][3][4]
| Property | Specification |
| Compound Name | Glycidyl Myristate-d5 (Glycidyl-d5 Tetradecanoate) |
| CAS Number | 1330180-72-7 |
| Molecular Formula | C₁₇H₂₇D₅O₃ |
| Molecular Weight | ~289.46 g/mol |
| Labeling | Deuteration on the glycidyl backbone (Oxiranylmethyl-d5) |
| Physical State | White crystalline solid or waxy solid |
| Solubility | Soluble in Toluene, THF, Ethyl Acetate, Acetone.[2][3] Insoluble in water. |
| Storage | -20°C (minimum), protected from light and moisture. |
Workflow Visualization
The following diagram outlines the critical path from solid standard to instrument-ready solution, emphasizing the solvent transition from storage stability (Toluene) to instrument compatibility (Methanol/IPA).
Caption: Figure 1. Step-wise dilution protocol for Glycidyl Myristate-d5, highlighting the solvent switch from Toluene (storage stability) to Alcohol (LC compatibility).
Detailed Protocol
Phase 1: Primary Stock Preparation (The "Golden Standard")
Objective: Create a highly concentrated, long-term stable solution. Solvent Selection: Toluene (Anhydrous). Reasoning: Toluene is aprotic and non-polar. It prevents the hydrolysis of the epoxide ring that occurs in alcohols (methanol/ethanol) over long periods. It is the standard solvent recommended by ISO 18363-1 and AOCS Cd 29c-13.
-
Equilibration: Remove the GM-d5 vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) in a desiccator. Opening a cold vial introduces condensation, instantly degrading the standard.
-
Weighing: Accurately weigh 10.0 mg (±0.1 mg) of GM-d5 into a silanized amber glass volumetric flask (10 mL).
-
Note: Use silanized glass to prevent adsorption of the lipophilic ester to the glass walls.
-
-
Solubilization: Add approximately 8 mL of Anhydrous Toluene . Sonicate briefly (10-15 seconds) if necessary to ensure complete dissolution.
-
Make to Volume: Dilute to the mark with Toluene.
-
Concentration: 1.0 mg/mL (1000 ppm).
-
Storage: Transfer to 2 mL amber crimp-top vials with PTFE-lined caps. Store at -20°C. Shelf life: 12 months.
Phase 2: Working Solution Preparation
Objective: Create a dilute solution compatible with Reverse Phase LC mobile phases. Solvent Selection: Methanol/Isopropanol (1:1 v/v) or Acetone . Reasoning: Toluene is immiscible with aqueous mobile phases and acts as a strong solvent, causing peak distortion. The working solution must be in a solvent that mixes with the initial mobile phase (usually high aqueous content).
-
Intermediate Dilution (in Toluene):
-
Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with Toluene .
-
Concentration: 10 µg/mL.[4]
-
-
Working Solution (Solvent Switch):
-
Pipette 100 µL of the Intermediate Dilution (10 µg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with Methanol/Isopropanol (1:1) .
-
Concentration: 100 ng/mL.
-
Usage: Prepare fresh weekly. Store at 4°C.
-
Phase 3: Spiking and Usage
For quantitative analysis (SIDA), spike the Working Solution into the oil sample before any extraction or purification steps.
-
Target: The internal standard concentration in the final vial should mimic the expected analyte concentration (e.g., 50–200 ng/mL) to ensure linear detector response.
Quality Control & Self-Validation
To ensure the protocol is functioning (Trustworthiness), perform these checks:
Check A: Isotopic Purity & Contribution
Run a "Blank + IS" sample.
-
Method: Inject the Working Solution alone.
-
Observation: Monitor the transition for native Glycidyl Myristate (d0).
-
Acceptance Criteria: The signal for d0 must be <0.5% of the d5 signal. High d0 background indicates isotopic impurity or contamination, which will skew low-level quantification.
Check B: Epoxide Stability (The "Ring Test")
Glycidyl esters degrade into Monochloropropanediol (MCPD) esters if exposed to chloride ions and protons.
-
Method: Inject the stored Primary Stock (diluted freshly). Monitor for the specific mass transition of MCPD-d5 Myristate .
-
Logic: If the GM-d5 peak decreases and the MCPD-d5 peak appears/increases, your stock solution has been compromised by moisture or acidity.
Scientific Rationale: The SIDA Mechanism
Why use d5-labeled Glycidyl Myristate specifically?
Caption: Figure 2. Stable Isotope Dilution Analysis (SIDA) logic.[5][6] The d5-IS compensates for extraction losses and ionization suppression because it behaves chemically identically to the analyte.
References
-
ISO 18363-1:2015. Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 1: Method using fast alkaline transesterification and measurement for 3-MCPD and differential measurement for glycidol. International Organization for Standardization. [Link]
-
AOCS Official Method Cd 29c-13. Fatty-acid-bound 3-chloropropane-1,2-diol (3-MCPD) and 2,3-epoxy-1-propanol (glycidol) determination in oils and fats by GC/MS/MS.[1] American Oil Chemists' Society.[7][8] [Link]
-
Becalski, A., et al. (2012). Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development. Analytical and Bioanalytical Chemistry.[7][8][9][10] (Establishes the direct LC-MS/MS SIDA workflow). [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. Glycidyl Myristate-d5, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. fssai.gov.in [fssai.gov.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 8. Determination of glycidyl esters using LC-MS - Eurofins Scientific [eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. bfr.bund.de [bfr.bund.de]
Sample preparation techniques for analyzing glycidyl esters in complex matrices
Application Note: Advanced Sample Preparation for Glycidyl Esters (GEs) in Complex Matrices
Executive Summary
Glycidyl fatty acid esters (GEs) are process-induced contaminants formed during the high-temperature refining of vegetable oils. Upon ingestion, GEs are hydrolyzed to free glycidol, a genotoxic carcinogen (IARC Group 2A). While standard methods exist for pure oils, analyzing GEs in complex matrices (e.g., infant formula, lipid-based drug excipients, and emulsified foods) presents unique challenges due to protein interference, low analyte concentrations, and the risk of artifact formation during preparation.
This guide details a robust, self-validating workflow prioritizing Direct Quantitation (ISO 18363-2 / AOCS Cd 29b-13) over differential methods. This approach minimizes false positives and ensures compliance with strict regulatory limits (e.g., EU Regulation 2018/290: <6 µg/kg for infant formula).
Strategic Method Selection: The "3-in-1" Advantage
For complex matrices, the Slow Alkaline Transesterification with Bromination (ISO 18363-2) is the superior choice over the Differential Method (ISO 18363-1).
| Feature | Differential Method (ISO 18363-1) | Direct Method (ISO 18363-2) |
| Principle | Measures 3-MCPD (Assay A) and Total (Assay B); GE = B - A. | Converts GE to 3-MBPD; measures GE directly. |
| Matrix Suitability | Low. Errors propagate in "difference" calculations, especially when GE levels are low relative to 3-MCPD. | High. Specific bromination step isolates GE signal from 3-MCPD background. |
| Artifact Risk | High. Harsh alkaline conditions can degrade 3-MCPD. | Low. Mild, low-temperature transesterification preserves analyte integrity. |
Protocol A: Matrix Extraction (Infant Formula & Lipid Formulations)
Objective: Isolate the lipid fraction without inducing GE formation or hydrolysis.
Reagents:
-
Extraction Solvents: Ethyl Acetate, n-Hexane (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
). -
Internal Standards (Crucial): Deuterated Esters (e.g., Glycidyl oleate-d5, 1,2-Dipalmitoyl-3-chloropropanediol-d5).[1] Note: Using free-form IS here will not correct for extraction losses.
Step-by-Step Workflow:
-
Sample Weighing: Weigh 2.0 g of homogenized sample (powder or liquid emulsion) into a 50 mL centrifugation tube.
-
Internal Standard Spiking: Add 100 µL of Deuterated Ester IS solution (1 µg/mL in isooctane). Allow to equilibrate for 15 minutes.
-
Solubilization: Add 10 mL of warm HPLC-grade water (40°C) to dissolve proteins/sugars. Vortex until homogenous.
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL Ethyl Acetate .
-
Shake mechanically for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to break the emulsion.
-
-
Phase Separation: Transfer the upper organic layer to a clean vial.
-
Repeat Extraction: Repeat step 4 with 10 mL n-Hexane to recover non-polar triglycerides. Combine organic layers.
-
Drying: Pass the combined organic phase through a funnel containing 5 g anhydrous
to remove residual water (Water is the enemy of the subsequent transesterification step). -
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Do not exceed 40°C to prevent GE degradation.
-
Residue: The resulting oil residue is ready for Protocol B.
Protocol B: The "3-in-1" Derivatization (ISO 18363-2)
Objective: Convert GEs to 3-MBPD and derivatize for GC-MS.
Reagents:
-
Sodium Methylate (0.5 M in methanol).
-
Acidified Bromide Solution (600 g/L NaBr + 5% H3PO4).
-
Phenylboronic Acid (PBA) saturated solution in diethyl ether.
Step-by-Step Workflow:
-
Lipid Weighing: Weigh 100 mg of extracted fat (from Protocol A) into a glass tube with a screw cap.
-
Solvent Addition: Add 250 µL MTBE (Methyl tert-butyl ether).
-
Cryogenic Transesterification:
-
Stop Reaction & Bromination:
-
Remove from freezer. Immediately add 600 µL Acidified Bromide Solution .
-
Shake vigorously.[4] Allow to stand for 15 minutes at room temperature.
-
Mechanism:[2][3][4] Excess acid stops transesterification. Bromide ions (
) react with the epoxide ring of Glycidol to form 3-MBPD (3-monobromo-1,2-propanediol). 3-MCPD remains unchanged.
-
-
Matrix Removal:
-
Add 3 mL n-Hexane. Shake and centrifuge.
-
Discard the upper hexane layer (removes fatty acid methyl esters - FAMEs).
-
Retain the lower aqueous phase containing the target diols.
-
-
Extraction of Diols:
-
Add 600 µL of extraction solvent (Diethyl ether : Ethyl acetate, 6:4 v/v). Shake and centrifuge.
-
Transfer the upper organic layer to a derivatization vial.
-
-
Derivatization:
-
Add 50 µL Phenylboronic Acid (PBA) solution.
-
Evaporate to dryness under nitrogen.[4]
-
Redissolve in 200 µL Isooctane.
-
-
Analysis: Inject 1 µL into GC-MS/MS (SIM mode).
Mechanistic Visualization
The following diagram illustrates the specific chemical transformations and the separation of GE signals from 3-MCPD signals.
Caption: Workflow distinguishing Glycidyl Esters (converted to 3-MBPD) from 3-MCPD Esters using specific bromination.
Critical Control Points & Troubleshooting
| Critical Step | Potential Failure Mode | Corrective Action |
| Fat Extraction | Incomplete lipid recovery biases results low. | Use Deuterated Ester IS (e.g., Glycidyl Oleate-d5) at the start of extraction, not just before GC injection. |
| Transesterification | Temperature > -20°C causes GE | Ensure freezer is calibrated to -22°C. Pre-cool solvents. |
| Bromination | Incomplete conversion of Glycidol to 3-MBPD. | Ensure the Acidified Bromide solution is fresh. The pH must drop rapidly to <2. |
| GC-MS Analysis | Peak tailing or carryover. | Use a deactivated liner (e.g., dimpled, silanized). Replace liner every 50 injections. |
Data Calculation
Since GEs are converted to 3-MBPD, the quantification uses the ratio of 3-MBPD to the deuterated internal standard (d5-3-MBPD or d5-3-MCPD depending on availability, with response factor correction).
Formula:
References
-
ISO 18363-2:2018. Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 2: Method using slow alkaline transesterification and measurement for 2-MCPD, 3-MCPD and glycidol.[5] International Organization for Standardization.[7] Link
-
AOCS Official Method Cd 29b-13. Determination of Bound Monochloropropanediol- (MCPD-) and Bound 2,3-Epoxy-1-propanol (Glycidol-) by Gas Chromatography/Mass Spectrometry (GC/MS).[3][5][8][9] American Oil Chemists' Society.[10][11] Link
-
MacMahon, S., et al. (2019). Analysis of 3-MCPD and Glycidyl Esters in Infant Formula. U.S. Food and Drug Administration (FDA) Method.[4] Link
-
European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[10][12][13] EFSA Journal. Link
-
SGS Technical Bulletin. (2017). 3-MCPD and Glycidyl Esters: The 3-in-1 Method.[6]Link
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. fda.gov [fda.gov]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS [library.aocs.org]
- 9. scribd.com [scribd.com]
- 10. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. pubs.acs.org [pubs.acs.org]
Mass spectrometry parameters for detecting Glycidyl Myristate-d5
Application Note: High-Sensitivity Quantitation of Glycidyl Myristate using Deuterated Internal Standards (LC-MS/MS)
Executive Summary & Scientific Rationale
This protocol details the direct quantification of Glycidyl Myristate (GM) , a process-induced contaminant found in edible oils, using Glycidyl Myristate-d5 (GM-d5) as the internal standard.
While traditional methods (e.g., AOCS Cd 29b-13) rely on indirect analysis via chemical derivatization (transesterification to 3-MCPD/glycidol followed by GC-MS), direct LC-MS/MS analysis is superior for speciation studies. It allows researchers to distinguish specific ester forms (e.g., Myristate vs. Palmitate) and avoids the risk of over-estimation due to artifact formation during derivatization.
Critical Mechanism:
Glycidyl esters (GEs) are labile epoxides. They do not protonate efficiently to form stable
Chemical Profile & Standards
| Compound | Structure Description | Formula | MW (Neutral) | Precursor Ion |
| Glycidyl Myristate | Native ester of Myristic acid and Glycidol | 284.43 Da | 302.3 m/z | |
| Glycidyl Myristate-d5 | Deuterated on the glycidyl ring (Oxiranylmethyl-d5) | 289.46 Da | 307.3 m/z |
Note: The d5 label is typically located on the glycidyl backbone. Consequently, the primary fragment (the fatty acid acylium ion) will be identical for both native and labeled forms. Specificity is achieved via the precursor mass separation in Q1.
Experimental Workflow (Logic Map)
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision points for maintaining analyte integrity.
Caption: Workflow for direct GE analysis. Direct injection is feasible for screening; SPE is recommended for trace quantification (<0.1 mg/kg).
Detailed Protocol
Reagents and Chemicals[2][3][4]
-
Solvents: LC-MS Grade Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN).
-
Mobile Phase Additive: Ammonium Formate (crystalline, >99% purity). Crucial: Do not use Formic Acid alone; the ammonium source is required for ionization.
-
Standards:
-
Glycidyl Myristate (Native).
-
Glycidyl Myristate-d5 (Internal Standard).[1]
-
Sample Preparation (Direct Dilution Method)
-
Weighing: Accurately weigh 100 mg (
1 mg) of the oil sample into a 2 mL amber glass vial (GEs are light sensitive). -
Spiking: Add 10
L of GM-d5 working solution (10 g/mL in MeOH). -
Dissolution: Add 990
L of Isopropanol/Methanol (1:1 v/v) . Vortex for 30 seconds until fully homogenized.-
Why IPA? Methanol alone may not fully solubilize saturated fats (myristate/palmitate based), leading to poor recovery. IPA ensures total lipid solubility.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter into an LC vial.
Liquid Chromatography Parameters
-
System: UHPLC (Agilent 1290, Waters Acquity, or equivalent).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8
m).-
Rationale: High resolution is needed to separate GM from potential isobaric interferences and other lipid classes.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Mobile Phases:
-
A: 5 mM Ammonium Formate in Methanol/Water (90:10).
-
B: 5 mM Ammonium Formate in Isopropanol/Methanol (50:50).
-
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
5.0 min: 100% B (Hold for 2 min to elute Triglycerides)
-
7.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (The Core Directive)
The detection relies on Multiple Reaction Monitoring (MRM) .[3][4] The source parameters must be tuned to prevent in-source fragmentation (opening of the epoxide ring) while maximizing the ammonium adduct signal.
Source Conditions (ESI Positive)
| Parameter | Setting | Explanation |
| Ionization Mode | ESI (+) | Positive mode is required for ammonium adducts. |
| Capillary Voltage | 3.5 - 4.0 kV | Standard for electrospray stability. |
| Source Temperature | 250°C | Critical: Too high (>300°C) causes thermal degradation of the labile glycidyl epoxide. |
| Desolvation Gas | 600 - 800 L/hr | High flow aids in removing the organic solvent (IPA). |
| Cone Voltage / DP | 20 - 30 V | Keep low to moderate. High DP causes in-source loss of the fatty acid chain. |
MRM Transitions Table
Analyte: Glycidyl Myristate (Native)
-
Precursor: 302.3 m/z
| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Ion ID |
| Quantifier | 302.3 | 211.2 | 50 | 18 - 22 | |
| Qualifier | 302.3 | 285.3 | 50 | 10 - 15 |
Internal Standard: Glycidyl Myristate-d5 [1][5]
-
Precursor: 307.3 m/z
(Mass shift +5 due to d5-glycidyl)
| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Ion ID |
| Quantifier | 307.3 | 211.2 | 50 | 18 - 22 | |
| Qualifier | 307.3 | 290.3 | 50 | 10 - 15 |
Technical Note on Specificity: You will notice the Quantifier Ion (211.2) is the same for both the native and the d5 standard. This is because the deuterium label is on the glycidyl leaving group.
-
Why this is acceptable: The specificity is provided by Q1 (Precursor) selection . The quadrupole resolution (typically 0.7 Da FWHM) easily distinguishes 302.3 from 307.3.
-
Self-Validation: Ensure that the retention time of the Native and d5 peaks are identical (or within <0.05 min shift due to deuterium isotope effect). If they do not co-elute, the identification is invalid.
Results Interpretation & Quality Control
-
Linearity: Construct a calibration curve from 10 ng/mL to 1000 ng/mL using the ratio of Native Area / IS Area.
should be > 0.99. -
Matrix Effects: Edible oils are complex. Calculate the Matrix Factor (MF) by comparing the slope of a solvent-based curve to a matrix-matched curve (spiked into "clean" oil if available, or by standard addition).
-
Interference Check: Monitor the 211.2 fragment in a blank injection. If signal exists, check for carryover from high-concentration triglyceride samples, as myristic-containing TAGs can also fragment to 211.2 if source fragmentation is too high.
References
-
MacMahon, S., et al. (2013). Analysis of Processing Contaminants in Edible Oils: LC-MS/MS Method for the Direct Detection of 3-MCPD and Glycidyl Esters. U.S. Food and Drug Administration (FDA).[6] [Link]
-
Haines, T. D., et al. (2011). Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. Journal of the American Oil Chemists' Society. [Link]
-
AOCS Official Method Cd 29b-13. Determination of Bound Monochloropropanediol- (MCPD-) and Bound 2,3-Epoxy-1-propanol (Glycidol-) by GC/MS. (Provided for context on indirect vs. direct methods). [Link]
Sources
- 1. Glycidyl Myristate-d5, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 2. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glycidyl Myristate-d5, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 6. fda.gov [fda.gov]
Application Note: Determination of 3-MCPD and Glycidyl Esters in Edible Oils
This Application Note is structured as a high-level technical guide for analytical chemists and regulatory scientists. It synthesizes official ISO/AOCS methodologies with practical field insights.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) via Phenylboronic Acid Derivatization Primary Protocols: ISO 18363-1 (AOCS Cd 29c-13) & ISO 18363-3 (AOCS Cd 29a-13)[1]
Executive Summary & Regulatory Context
3-Monochloropropane-1,2-diol (3-MCPD) esters and Glycidyl esters (GE) are process-induced contaminants formed during the high-temperature refining (deodorization) of vegetable oils.
-
Toxicology: 3-MCPD is a threshold toxin (TDI: 2 µg/kg bw), while Glycidol is genotoxic and carcinogenic.
-
Regulation: EU Regulation 2023/915 (and amendments like 2024/1003) sets strict maximum levels.[2]
-
Vegetable Oils: 1,250 – 2,500 µg/kg (depending on oil type).
-
Infant Formula: Stricter limits (e.g., 60–125 µg/kg), necessitating high-sensitivity methods.
-
This guide details the Differential Method (ISO 18363-1) for high-throughput screening and references the Acid Transesterification Method (ISO 18363-3) for high-precision confirmation.
Method Selection Matrix
There are three main official methods. Choosing the wrong one can lead to significant quantification errors, particularly for GE.
Figure 1: Decision matrix for selecting the appropriate ISO/AOCS method based on laboratory throughput and accuracy requirements.
The Chemistry of Detection
Since 3-MCPD and Glycidol are non-volatile and polar, they cannot be analyzed directly by GC-MS.[3] The core chemistry involves three phases:
-
Release: Cleaving the fatty acid esters (Transesterification).
-
Conversion (Crucial):
-
Method 1 (Differential): Converts GE into 3-MCPD using chloride salts.
-
Method 3 (Direct): Converts GE into 3-Monobromopropanediol (3-MBPD) using bromide salts.
-
-
Derivatization: Reacting the free diols with Phenylboronic Acid (PBA) to form non-polar, volatile cyclic boronates.
Reaction Mechanism (PBA Derivatization)
Note: This reaction is reversible; anhydrous conditions during GC injection are critical to prevent hydrolysis.Detailed Protocol: ISO 18363-1 (Differential Method)
Scope: High-throughput analysis of vegetable oils. Principle: Two parallel assays are performed.
-
Assay A (Total): Measures Native 3-MCPD + 3-MCPD generated from GE.
-
Assay B (Native): Measures only Native 3-MCPD (GE is destroyed or not converted).
-
Calculation:
Reagents & Standards
-
Internal Standards (ISTD): 3-MCPD-d5 (essential for isotope dilution correction).[4]
-
Derivatization Agent: Phenylboronic Acid (saturated solution in acetone/water).[5]
-
Transesterification: Sodium methoxide (NaOMe) in methanol.
-
Quenching Acid: Acidified NaCl (Assay A) vs. Acidified Chloride-free salt (Assay B).
Step-by-Step Workflow
Step 1: Sample Preparation & Spiking
-
Weigh 100 mg of oil into two separate glass tubes (Tube A and Tube B).
-
Add 50 µL of 3-MCPD-d5 internal standard solution to both.
-
Add MTBE (or isooctane) to dissolve the fat.[6]
Step 2: Transesterification (The Divergence)
This is the critical control point where the two assays differ.
| Parameter | Assay A (Total MCPD) | Assay B (Native MCPD) |
| Reagent | NaOMe / Methanol | NaOMe / Methanol |
| Incubation | Fast (approx. 3-10 min) at Room Temp | Fast (approx. 3-10 min) at Room Temp |
| Stop Solution | Acidified NaCl (promotes GE | Acidified NaBr or Cl-free buffer (quenches GE) |
| Mechanism | GE ring opens; Cl- attacks to form 3-MCPD. | GE is washed out or reacted to form 3-MBPD (ignored). |
Step 3: Extraction & Derivatization (Common Path)
-
Hexane Wash: Add hexane to remove the fatty acid methyl esters (FAMEs). Discard the upper organic layer.[6] Crucial: The analytes are in the aqueous/methanol phase.
-
Derivatization: Add 250 µL Phenylboronic Acid (PBA) solution to the aqueous phase.
-
Ultrasonication: Sonicate for 5 minutes at room temperature.
-
Extraction: Extract the PBA derivatives into n-Heptane (1 mL). Vortex vigorously.
-
Transfer: Transfer the heptane layer to a GC vial.
Step 4: GC-MS/MS Analysis[4][7][8][9][10]
-
Column: Phenyl arylene polymer (e.g., DB-5MS or equivalent), 30m x 0.25mm.
-
Inlet: Splitless or PTV (Programmed Temperature Vaporization) to prevent discrimination.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Mode: SIM (Selected Ion Monitoring).[3]
Target Ions (m/z):
Critical Control Points & Troubleshooting (E-E-A-T)
The "Differential" Trap (Method A vs. Method C)
In ISO 18363-1, if the conversion of GE to 3-MCPD in Assay A is not 100%, you will underestimate GE. Conversely, if GE converts to 3-MCPD in Assay B (due to trace chloride contamination), you will overestimate Native MCPD and underestimate GE.
-
Expert Tip: Ensure all glassware for Assay B is strictly chloride-free. Do not use HCl to acidify; use Sulfuric Acid.
Purity of PBA
Commercial PBA can contain benzene impurities or boroxines.
-
Validation: Run a reagent blank. If interferences appear near the analyte retention time, recrystallize the PBA or purchase "GC-derivatization grade" reagents.
Matrix Effects in Infant Formula
Infant formula contains emulsifiers that can form emulsions during the hexane wash (Step 3).
-
Solution: Increase ionic strength (add more NaSO4) or use centrifugation (3000 rpm, 5 min) to break the emulsion. For infant formula, ISO 18363-3 (Acid Method) is preferred because it handles emulsions better and measures GE directly.
Isotope Dilution Calculation
Quantification must use the ratio of the analyte area to the internal standard area.
Visualizing the Workflow (ISO 18363-1)
Figure 2: The dual-assay workflow of ISO 18363-1. Note how the "Stop Solution" determines whether GE is measured as 3-MCPD or ignored.
References
-
ISO 18363-1:2015 . Animal and vegetable fats and oils — Determination of fatty-acid-bound chloropropanediols (MCPDs) and glycidol by GC/MS — Part 1: Method using fast alkaline transesterification and measurement for 3-MCPD and differential measurement for glycidol. International Organization for Standardization.[3] Link
-
AOCS Official Method Cd 29c-13 . Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxi-propane-1-ol (glycidol) determination in oils and fats by GC/MS (Differential measurement). American Oil Chemists' Society. Link
-
European Commission Regulation (EU) 2023/915 . Maximum levels for certain contaminants in food. EUR-Lex. Link
-
MacMahon, S., et al. (2013) . Analysis of processing contaminants in edible oils: An overview of the AOCS and ISO standard methods. Journal of AOAC International. Link
-
FEDIOL (2023) . Review of available analytical methods for MCPD esters and glycidyl esters. Link
Sources
- 1. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. agilent.com [agilent.com]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. fssai.gov.in [fssai.gov.in]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.aocs.org [library.aocs.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ionization of Glycidyl Myristate-d5 in LC-MS
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of Glycidyl Myristate-d5. The content is structured to address specific experimental challenges, explaining the scientific principles behind the recommended solutions.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal ionization mode for Glycidyl Myristate-d5, ESI or APCI?
For glycidyl esters, including Glycidyl Myristate-d5, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective, but the choice depends on the specific goals of the analysis.
-
Electrospray Ionization (ESI): ESI is generally preferred for its ability to generate strong signals for adduct ions, such as [M+Na]⁺ and [M+NH₄]⁺, which are often more stable and abundant for fatty acid esters than the protonated molecule [M+H]⁺.[1] This makes ESI a robust choice for achieving high sensitivity in quantitative assays. The ester group in Glycidyl Myristate-d5 provides enough polarity for efficient ionization by ESI.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is typically used for less polar and lower molecular weight compounds.[2][3][4][5] While Glycidyl Myristate-d5 is relatively nonpolar, APCI can be a viable option, often producing the protonated molecule [M+H]⁺.[1] However, the signal intensity for the protonated ion may be weaker compared to the adducts formed in ESI.[1] A key advantage of APCI is its reduced susceptibility to matrix effects compared to ESI.
Recommendation: Start with ESI in positive ion mode, optimizing for the formation of sodium or ammonium adducts. If significant matrix effects are observed or if sensitivity is still an issue, developing an APCI method is a worthwhile alternative.
FAQ 2: What are the most common adducts I should expect for Glycidyl Myristate-d5 in positive ion mode ESI?
In positive ion mode ESI, you should primarily look for the following adducts of Glycidyl Myristate-d5:
-
[M+NH₄]⁺ (Ammonium Adduct): This is often the most abundant and desirable adduct for quantification due to its stability. It is readily formed when an ammonium salt, such as ammonium formate or ammonium acetate, is used as a mobile phase additive.
-
[M+Na]⁺ (Sodium Adduct): Sodium is ubiquitous in laboratory glassware, solvents, and biological matrices, making the sodium adduct a very common observation. While often intense, its formation can sometimes be less reproducible than the ammonium adduct if the source of sodium is not controlled.
-
[M+H]⁺ (Protonated Molecule): The protonated molecule may be observed, but typically at a lower intensity compared to the ammonium and sodium adducts for this class of compounds.[1]
-
[M+K]⁺ (Potassium Adduct): Similar to sodium, potassium is a common contaminant and its adduct may also be present.
It is crucial to identify the most stable and abundant adduct during method development and select it as the precursor ion for your MRM transitions.
FAQ 3: Why is my Glycidyl Myristate-d5 signal weak or inconsistent?
Several factors can contribute to weak or inconsistent signals for Glycidyl Myristate-d5. Here are some of the most common causes and their solutions:
-
Suboptimal Mobile Phase Composition: The choice and concentration of mobile phase additives are critical for efficient ionization. The absence of a suitable additive can lead to poor signal.
-
Incorrect Ion Source Parameters: The settings for the ion source, such as capillary voltage, gas flows, and temperatures, have a significant impact on ionization efficiency.[5][6][7]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Glycidyl Myristate-d5, leading to a lower signal.[8][9]
-
Source Contamination: A dirty ion source can lead to a general loss of sensitivity for all analytes.[10]
-
Chromatographic Issues: Poor peak shape, such as tailing or broadening, can result in a lower peak height and apparent loss of sensitivity.
A systematic approach to troubleshooting, starting with the mobile phase and progressing through source optimization and sample preparation, is the most effective way to address this issue.
Section 2: Troubleshooting Guide
Problem 1: Low Signal Intensity
Symptoms: The peak for Glycidyl Myristate-d5 is present but does not meet the required sensitivity (e.g., low signal-to-noise ratio).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly influences the ionization process. For positive mode ESI of fatty acid esters, the presence of an additive that can form stable adducts is crucial.[11][12]
-
Action: Ensure your mobile phase contains an appropriate additive. For Glycidyl Myristate-d5, 10 mM ammonium formate is an excellent starting point to promote the formation of the [M+NH₄]⁺ adduct.[11][12][13] Formic acid (0.1%) can also be used, but may favor the less intense [M+H]⁺ ion.[13][14][15]
-
-
Source Parameter Optimization:
-
Rationale: Each analyte has a unique set of optimal source parameters. Using default settings may result in suboptimal ionization.[6]
-
Action: Perform a direct infusion of a Glycidyl Myristate-d5 standard solution into the mass spectrometer and systematically tune the key source parameters.
-
| Parameter | Typical Starting Range (Positive ESI) | Rationale |
| Capillary Voltage | 2.5 - 4.5 kV | Drives the electrospray process; too high can cause instability.[5][16] |
| Nebulizing Gas Flow | Instrument Dependent | Assists in droplet formation; affects droplet size and desolvation.[16] |
| Drying Gas Flow | Instrument Dependent | Aids in solvent evaporation from the droplets.[6] |
| Drying Gas Temperature | 250 - 400 °C | Facilitates desolvation; too high can cause thermal degradation.[17] |
-
Investigate Matrix Effects:
-
Rationale: Co-eluting endogenous compounds from the sample matrix can compete with the analyte for ionization, leading to signal suppression.[8][9] Deuterated internal standards are used to compensate for these effects, but severe suppression can still lead to a loss of signal.[18][19]
-
Action: Perform a post-column infusion experiment. Infuse a constant flow of Glycidyl Myristate-d5 solution post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression. If suppression is significant, improve the sample preparation method (e.g., by using solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering matrix components.
-
Problem 2: Inconsistent Peak Area/Response for the Internal Standard
Symptoms: The peak area of Glycidyl Myristate-d5 varies significantly between injections, leading to poor precision and accuracy in the quantitative results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent peak area.
Detailed Steps:
-
Check for Carryover:
-
Rationale: Glycidyl Myristate-d5 is a lipophilic compound and can adsorb to surfaces in the LC system, leading to carryover in subsequent injections.
-
Action: Inject a blank solvent sample immediately after a high concentration standard or sample. If a peak for Glycidyl Myristate-d5 is observed, optimize the autosampler wash solution. A wash solvent stronger than the mobile phase, such as a mixture of isopropanol and acetonitrile, is often effective.
-
-
Evaluate for Differential Matrix Effects:
-
Rationale: While deuterated internal standards are designed to co-elute with the analyte and experience the same matrix effects, slight differences in retention time or interactions with the matrix can lead to differential effects.[8][19] This can be particularly problematic when analyzing samples from different sources or lots of biological matrix.[8]
-
Action: Prepare and analyze samples in at least two different lots of the biological matrix. If significant variation in the internal standard response is observed, this suggests differential matrix effects. Improving the sample preparation method to remove more of the interfering components is the most effective solution.
-
-
Assess System Stability:
-
Rationale: Fluctuations in the LC pump performance or column temperature can lead to variations in retention time and peak area. A leak in the system can also cause inconsistent results.
-
Action: Monitor the system pressure trace for any unusual fluctuations. Ensure the column oven is maintaining a stable temperature. Perform a leak check on the LC system.
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms: The chromatographic peak for Glycidyl Myristate-d5 is not symmetrical, which can negatively impact integration and reproducibility.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload. | Ensure the mobile phase pH is appropriate for the analyte. If using a silica-based C18 column, residual silanols can cause tailing; consider a column with end-capping or a different stationary phase. Reduce the injection volume or sample concentration. |
| Peak Fronting | Column overload; Poorly packed column. | Reduce the injection volume or sample concentration. If the problem persists, try a new column. |
| Peak Splitting | Clogged frit or void in the column; Sample solvent incompatible with the mobile phase. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Section 3: Experimental Protocols
Protocol 1: Direct Infusion for Source Parameter Optimization
-
Prepare the Analyte Solution: Prepare a 1 µg/mL solution of Glycidyl Myristate-d5 in a 50:50 mixture of your initial mobile phase organic and aqueous solvents (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution directly to the mass spectrometer's ion source at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
Tune the Parameters: While infusing the solution, manually adjust the key source parameters (capillary voltage, gas temperatures, and gas flows) one at a time to maximize the signal for the desired adduct ion (e.g., [M+NH₄]⁺).
-
Record Optimal Settings: Once the optimal settings are found, save them as part of your LC-MS method.
References
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]
-
Optimising-LC-MS-sensitivity. Element Lab Solutions. Available at: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. Available at: [Link]
-
Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development. PubMed. Available at: [Link]
-
A versatile ultra-high performance LC-MS method for lipid profiling. PMC - NIH. Available at: [Link]
-
The effect of mobile phase modifiers on the ionization efficiency of... ResearchGate. Available at: [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
-
Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. Available at: [Link]
-
Interfaces for LC-MS. Shimadzu. Available at: [Link]
-
When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]
-
Does it make any difference in using ESI and APCI sources for LCMS/MS?. ResearchGate. Available at: [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate. Available at: [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]
-
MCPDs & Glycidyl Esters in Food. Mérieux NutriSciences. Available at: [Link]
-
Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Axel Semrau. Available at: [Link]
-
What are common adducts in ESI mass spectrometry?. Waters. Available at: [Link]
-
ESI+ Common Background Ions. University of Bristol. Available at: [Link]
-
Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. PubMed. Available at: [Link]
-
Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
Sources
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. waters.com [waters.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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- 11. mdpi.com [mdpi.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Extraction Recovery of Glycidyl Myristate-d5
Topic: Improving extraction recovery of Glycidyl Myristate-d5 from food samples Target Audience: Analytical Chemists, Drug Development Researchers, Food Safety Scientists Methodology Focus: Direct LC-MS/MS Analysis & Sample Preparation Optimization
Core Directive & Technical Overview
Glycidyl Myristate-d5 (GM-d5) is a deuterated internal standard (IS) critical for the accurate quantification of Glycidyl Esters (GEs) in complex food matrices (e.g., infant formula, processed oils). Unlike indirect methods that convert GEs to MCPD, Direct LC-MS/MS methods preserve the intact ester, offering superior specificity.
However, the glycidyl epoxide ring is chemically fragile. Low recovery of GM-d5 typically signals one of three failures:
-
Chemical Degradation: Ring opening (hydrolysis) induced by acidic pH or excessive heat.
-
Extraction Inefficiency: Poor partitioning from the lipid matrix into the extraction solvent.
-
Matrix Suppression: Signal dampening during LC-MS ionization, falsely appearing as low recovery.
This guide provides a self-validating troubleshooting framework to isolate and resolve these issues.
Diagnostic Workflow: The "Path of the Analyte"
The following diagram maps the extraction logic and identifies Critical Control Points (CCPs) where GM-d5 loss occurs.
Figure 1: Critical Control Points (CCPs) in the extraction of Glycidyl Myristate-d5. Red nodes indicate high-risk steps for analyte loss.
Troubleshooting Guide & FAQs
Category A: Chemical Stability & Degradation
Q1: My GM-d5 recovery is consistently <50%, and I see a rise in MCPD-d5 signals. What is happening? Diagnosis: You are likely experiencing acid-catalyzed hydrolysis . The epoxide ring in the glycidyl moiety is highly reactive. If your extraction solvent or the food matrix is even slightly acidic (pH < 5), the epoxide opens, converting GM-d5 into 3-MCPD-d5 monomyristate. Solution:
-
Buffer the Aqueous Phase: When extracting from powders (e.g., infant formula), dissolve the sample in water but ensure the pH is neutral. Avoid unbuffered acidic solvents.
-
Solvent Check: Ensure your Ethyl Acetate or Acetone is not acidified. Some HPLC grades contain stabilizers; verify they are acid-free.
-
Temperature Control: Perform extractions at room temperature (20-25°C). Avoid heating above 40°C during solvent evaporation (N2 blow-down), as heat accelerates hydrolysis.
Q2: Can I use Chloroform/Methanol (Folch) for extraction? Recommendation: Avoid. While excellent for total lipids, chlorinated solvents can generate trace HCl over time, which rapidly destroys glycidyl esters. Protocol Shift: Switch to Ethyl Acetate (EtOAc) or Acetone/Hexane . EtOAc is the gold standard for GEs in infant formula (FDA Method) due to its efficiency and lack of halogenated byproducts.
Category B: Extraction Efficiency & Matrix Effects
Q3: The absolute area of GM-d5 is low, but the relative retention time is stable. Is it extraction loss or ion suppression? Test: Perform a Post-Extraction Spike experiment.
-
Extract a blank matrix sample.
-
Spike GM-d5 into the final extract vial (not the sample).
-
Inject.
-
Result A: If the signal is high (comparable to solvent standard), your loss is occurring during extraction (partitioning issue).
-
Result B: If the signal is low, you have Matrix Ion Suppression in the MS source.
Q4: How do I fix Matrix Ion Suppression (Result B above)? Solution:
-
SPE Cleanup: A simple liquid-liquid extraction (LLE) carries over phospholipids (phosphatidylcholines) that suppress ionization. Implement a dual-phase SPE cleanup (e.g., Silica/C18) to remove polar lipids.
-
Dilution: If sensitivity allows, dilute the final extract 1:5 or 1:10 in the mobile phase. This often reduces matrix background more than the analyte signal.
Category C: SPE & Chromatography
Q5: I am using C18 SPE, but GM-d5 is not eluting. Diagnosis: Glycidyl Myristate is highly lipophilic (LogP ~7-8). It binds strongly to C18. Solution:
-
Elution Solvent: Ensure your elution solvent is non-polar enough. 100% Methanol might be insufficient. Use Acetone or Ethyl Acetate to elute the GEs from C18 cartridges.
-
Alternative Phase: Consider Silica (Normal Phase) SPE . Load in Hexane (GEs stick), wash with Hexane:EtOAc (95:5), and elute with Hexane:EtOAc (90:10). This separates GEs from triglycerides (which elute earlier) and polar lipids (which stay on the column).
Validated Extraction Protocol (Infant Formula)
This protocol is adapted from the FDA/Leigh & MacMahon method, optimized for GM-d5 recovery.
Reagents:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]
-
Internal Standard: Glycidyl Myristate-d5 (10 µg/mL in Acetone).
-
Drying Agent: Sodium Sulfate (anhydrous).[2]
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1. Reconstitution | Weigh 2.0 g powder into a 50 mL tube. Add 12 mL warm water (35°C) . Vortex 30s. | Ensures complete accessibility of encapsulated fats. Avoid boiling water to prevent degradation. |
| 2. Spiking | Add 50 µL GM-d5 IS . Vortex 15s and let stand for 10 mins. | Equilibration time is vital for the IS to bind to the matrix similarly to the native analyte. |
| 3. Extraction | Add 12 mL Ethyl Acetate . Shake mechanically for 15 mins. | EtOAc extracts non-polar GEs while leaving sugars/proteins in the aqueous phase. |
| 4. Separation | Centrifuge at 3000 x g for 10 mins. | Breaks the emulsion. If emulsion persists, add 1g NaCl (Salting Out). |
| 5. Drying | Transfer the top organic layer to a tube containing 2g Na2SO4 . | Removes residual water.[3] Water traces can cause hydrolysis during storage. |
| 6. Cleanup (SPE) | Load 1 mL of extract onto a pre-conditioned Silica SPE . Wash with Hexane. Elute with 5% Acetone in Hexane . | Removes bulk triglycerides that foul the MS source. |
| 7. Analysis | Evaporate under N2 (max 35°C). Reconstitute in MeOH/IPA (1:1). Inject LC-MS/MS.[1][4][5][6][7][8] | IPA improves solubility of long-chain esters. |
Quantitative Benchmarks
Use these benchmarks to validate your method performance.
| Parameter | Acceptable Range | Critical Failure Threshold |
| Absolute Recovery (IS Area) | 70% - 110% | < 50% (Check Extraction/Suppression) |
| Precision (RSD) | < 10% | > 15% (Check Homogeneity) |
| IS Retention Time Shift | ± 0.05 min | > 0.1 min (Check Column Aging) |
| GE/MCPD Conversion | < 2% | > 5% (Check pH/Temperature) |
References
-
MacMahon, S., et al. (2013). Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS. U.S. Food and Drug Administration.[3][4]
-
Leigh, J., & MacMahon, S. (2016). Extraction and Liquid Chromatography-Tandem Mass Spectrometry Detection of 3-Monochloropropanediol Esters and Glycidyl Esters in Infant Formula.[3][5][8] Journal of Agricultural and Food Chemistry.[2]
-
AOCS Official Method Cd 29c-13. Fatty Acid Esters of 2-Chloropropane-1,2-diol, 3-Chloropropane-1,2-diol and Glycidol in Edible Oils and Fats. American Oil Chemists' Society.[2][3][9][10]
-
BenchChem Application Note. Quantitative Analysis of Glycidyl Esters in Edible Oils by LC-MS/MS using Glycidyl Stearate-d5 Internal Standard.
Disclaimer: This guide is for research purposes. Always validate methods according to your local regulatory standards (e.g., FDA, EFSA) before routine use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. economie.gouv.fr [economie.gouv.fr]
- 3. mpi.govt.nz [mpi.govt.nz]
- 4. fda.gov [fda.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Extraction and Liquid Chromatography-Tandem Mass Spectrometry Detection of 3-Monochloropropanediol Esters and Glycidyl Esters in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. gcms.cz [gcms.cz]
Impact of internal standard purity on bioanalytical method development
Topic: Internal Standard Purity & Integrity
Status: Operational Support Tier: Level 3 (Senior Scientist / Method Validation) Last Updated: February 22, 2026
Executive Summary
Welcome to the Bioanalytical Support Center. This guide addresses the critical impact of Internal Standard (IS) purity on LC-MS/MS bioanalysis. While often treated as a "check-box" reagent, the purity of your IS—both chemical and isotopic—is a primary driver of method linearity, LLOQ (Lower Limit of Quantification) integrity, and regulatory compliance.
This guide is structured into three troubleshooting modules designed to diagnose and resolve specific failure modes associated with IS quality.
Module 1: Isotopic Purity & Cross-Talk (The "Ghost Peak" Phenomenon)
Symptom: You observe a persistent signal in the analyte channel of your "Zero" samples (Blank Matrix + IS), or your calibration curve shows quadratic curvature at the lower end.
Root Cause: Isotopic Impurity (Cross-Contribution). Stable Isotope-Labeled (SIL) standards are rarely 100% pure. They often contain a small percentage of "unlabeled" (M+0) material. If the IS concentration is too high, this impurity will contribute a signal to the analyte channel that exceeds the LLOQ acceptance criteria.
The Diagnostic Protocol: "The Zero-Sample Challenge"
Use this protocol to determine if your IS purity is compromising your LLOQ.
-
Prepare a "Zero" Sample: Spike blank matrix with IS at your working concentration.
-
Prepare a "ULOQ-No IS" Sample: Spike blank matrix with Analyte at ULOQ level; do not add IS.
-
Run LC-MS/MS Analysis: Monitor both Analyte and IS MRM transitions for both samples.
-
Calculate Cross-Talk:
| Metric | Calculation | Acceptance Criteria (FDA/EMA) |
| IS Interference (IS | (Area of Analyte in Zero Sample) / (Area of Analyte in LLOQ Std) × 100 | ≤ 20% of LLOQ response |
| Analyte Interference (Analyte | (Area of IS in ULOQ-No IS) / (Area of IS in Zero Sample) × 100 | ≤ 5% of IS response |
Corrective Action: The IS Concentration Limit
If you fail the "IS Interference" check, you must lower your IS working concentration. Use the following logic to determine the safe maximum concentration:
Rule of Thumb: If your IS has 0.5% unlabeled impurity, your IS working concentration cannot exceed
your LLOQ concentration (assuming 1:1 response factor).
Visual Logic: Diagnosing Cross-Talk
Caption: Decision tree for distinguishing between system contamination and IS isotopic impurity.
Module 2: Chemical Stability & The "Deuterium Effect"
Symptom: IS response drifts downward over time in the autosampler, or retention times between Analyte and IS shift slightly, causing failure to compensate for matrix effects.
Root Cause: Deuterium/Hydrogen (D/H) Exchange. Deuterium atoms located on exchangeable sites (hydroxyl -OH, amine -NH, thiol -SH) can swap with Hydrogen atoms in aqueous mobile phases or protic solvents. This changes the mass of the IS, causing the signal to "disappear" from the monitored MRM channel.
The Diagnostic Protocol: "The Stability Stress Test"
-
Preparation: Prepare IS working solution in your mobile phase (e.g., 50:50 Water:Methanol).
-
Time-Point Analysis: Inject the solution immediately (T0) and then every hour for 24 hours.
-
Data Review: Plot the IS Peak Area vs. Time.
-
Mass Spec Check: If signal drops, scan for the [M-1]+ peak (loss of one Deuterium).
Strategic Selection: 2H vs. 13C/15N
| Feature | Deuterated IS ( | Carbon/Nitrogen IS ( |
| Cost | Low | High |
| Retention Time | May shift slightly (Deuterium Isotope Effect) | Identical to Analyte (Co-elution guaranteed) |
| Stability | Risk of D/H exchange on acidic protons | Extremely Stable |
| Recommendation | Acceptable if D is on carbon backbone only | Gold Standard for regulated bioanalysis |
Visual Logic: The Deuterium Exchange Mechanism
Caption: Mechanism of signal loss when Deuterium is placed on exchangeable heteroatoms.
Module 3: Regulatory Compliance (FDA & EMA)
When developing methods for regulated environments (GLP/GCP), IS response variability is a critical quality attribute.
Acceptance Criteria Summary
| Parameter | FDA (2018) Requirement | EMA (2011) / ICH M10 Requirement |
| IS Variation | SOP must define limits. Typically 50% - 150% of mean IS response of Calibrators. | No fixed % limit, but trends must be investigated. |
| Blank Interference | Response in Blank must be ≤ 5% of IS response. | Same (≤ 5% ). |
| Drift Impact | If IS varies, it must track the Analyte.[1][2][3] Divergence indicates matrix effect or instability. | IS variation must not affect quantification accuracy. |
Troubleshooting IS Drift
If your IS response varies significantly across a run:
-
Check Dosing: Is the variation random (pipetting error) or systematic (drift)?
-
Check Matrix Effect: Plot IS Area vs. Injection Number. If the IS drops in subject samples but is stable in Standards, you have uncompensated matrix suppression.
-
Solution: Dilute samples or improve cleanup (e.g., switch from Protein Precipitation to Solid Phase Extraction).
-
Frequently Asked Questions (FAQ)
Q: Can I use an Analog IS (different chemical structure) instead of a SIL-IS? A: Yes, but with caution. An Analog IS will not co-elute perfectly with your analyte. Therefore, it cannot compensate for matrix effects (ion suppression) that occur at the specific retention time of the analyte. Analog IS is acceptable for simple matrices (e.g., water) but risky for plasma/urine.
Q: My SIL-IS is 98% pure. Is that good enough? A: It depends on the nature of the 2% impurity.
-
If the 2% is chemically unrelated salts/solvents: Yes.
-
If the 2% is "unlabeled" (M+0) analyte: Maybe not. You must calculate if that 2% contributes >20% to your LLOQ signal (see Module 1).
Q: Why does my Deuterated IS split into two peaks? A: This is likely the "Deuterium Isotope Effect." C-D bonds are shorter and stronger than C-H bonds, slightly altering lipophilicity. On high-efficiency columns (UPLC), the deuterated IS may elute slightly earlier than the analyte. This separates the IS from the matrix suppression zone of the analyte, potentially invalidating the method.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7][8][9][Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
International Council for Harmonisation (ICH). (2022). M10 on bioanalytical method validation.[Link]
-
Gu, H., et al. (2014). Impact of internal standard cross-signal contribution on bioanalytical method performance.[10] Bioanalysis.[1][7][8][9][11][12][13][14][15] [Contextual grounding for Module 1 calculations].
- Wang, S., et al. (2007). Deuterium isotope effect in LC-MS/MS bioanalysis. Journal of Mass Spectrometry. [Contextual grounding for Module 2].
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. idbs.com [idbs.com]
- 10. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukisotope.com [ukisotope.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Precision: Deuterated vs. Structural Analogue Internal Standards in LC-MS/MS
Executive Summary
In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary defense against the inherent variability of electrospray ionization (ESI) and sample preparation. While regulatory bodies (FDA, EMA, ICH M10) designate Stable Isotope Labeled (SIL) standards as the "gold standard," economic or synthetic constraints often force researchers to consider Structural Analogues.
This guide objectively compares these two classes of standards. It moves beyond simple definitions to analyze the mechanistic causality of their performance, specifically focusing on matrix effect correction, the "Deuterium Isotope Effect," and validation protocols required to justify their use in regulated environments.
Part 1: The Mechanistic Divergence
The core difference between a Deuterated (SIL) standard and a Structural Analogue is not just chemical structure—it is their temporal relationship with the analyte during the ionization process.
The Co-Elution Imperative
In ESI, the ionization efficiency of an analyte is heavily influenced by co-eluting matrix components (phospholipids, salts, proteins) that compete for charge.
-
Deuterated IS (SIL): Being chemically identical (save for isotopic mass), SILs ideally co-elute with the analyte. They experience the exact same suppression or enhancement events at the exact same time.
-
Structural Analogue: These compounds have different physicochemical properties (LogP, pKa), causing them to elute at a different retention time (
). Consequently, the analogue may elute in a "clean" window while the analyte elutes in a suppression zone, leading to uncorrected data.
Visualization: The Ionization Competition Model
Figure 1: Mechanism of Matrix Effect Correction. The Deuterated IS (Blue) co-elutes with the analyte and suffers identical suppression by the matrix (Yellow), maintaining a constant ratio. The Analogue (Red) elutes later, missing the suppression event, resulting in a skewed ratio and calculation bias.
Part 2: Performance Metrics & Data Comparison
The following data summarizes typical validation performance metrics observed in regulated bioanalysis (plasma extraction).
Table 1: Comparative Performance Metrics
| Feature | Deuterated Standard (SIL) | Structural Analogue |
| Retention Time ( | Identical to analyte (ideal) or slight shift (<0.1 min). | Distinct shift (often >0.5 min). |
| Matrix Factor (MF) | Normalized MF | Normalized MF varies (0.8 – 1.2). |
| Precision (%CV) | Typically < 5%. | Typically 5 – 15%. |
| Accuracy (% Bias) | Typically ± 3%. | Can exceed ± 15% in hemolyzed lots. |
| Cost | High ($1000+ / 10mg). | Low ($50 - $200 / 10mg). |
| Regulatory Risk | Low (Preferred by FDA/EMA). | High (Requires rigorous justification). |
The "Deuterium Isotope Effect" (Critical Nuance)
While SILs are superior, they are not flawless. Deuterium (
-
The Risk: In high-resolution chromatography (UPLC), a heavily deuterated standard (e.g.,
or ) may elute slightly earlier than the analyte. -
The Consequence: If the
shift separates the peaks significantly, the SIL loses its ability to correct for momentary ion suppression, effectively behaving like an analogue. -
Mitigation: If a deuterium shift is observed, switch to
or labeled standards, which do not exhibit retention time shifts.
Part 3: Experimental Protocol (Validation)
To justify the use of any IS (especially an analogue), you must perform the Matrix Factor (MF) test as defined by Matuszewski et al. and mandated by FDA guidelines.
Protocol: The Matrix Factor Stress Test
Objective: Determine if the IS compensates for matrix effects across different patient lots.
Materials:
-
6 lots of blank matrix (plasma/serum) from different donors.
-
1 lot of hemolyzed matrix (stress test).
-
1 lot of lipemic matrix (stress test).
Workflow:
-
Set A (Neat Solution): Prepare analyte and IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix samples. After extraction, spike the analyte and IS into the dry residue/supernatant.
-
Calculation:
-
Absolute Matrix Factor:
-
IS-Normalized Matrix Factor:
-
Acceptance Criteria:
-
The IS-Normalized Matrix Factor must be close to 1.0.
-
The %CV of the IS-Normalized MF across all 6 lots must be < 15% .
-
Verdict: If an Analogue IS fails this CV requirement (e.g., CV = 20% due to lot-to-lot variability), it must be rejected in favor of a SIL.
Part 4: Decision Framework
When should you invest in a custom deuterated standard versus using a cheap analogue? Use this logic flow.
Figure 2: Decision Matrix for Internal Standard Selection. Note that for regulated studies, failing the Matrix Factor test with an analogue mandates the synthesis or purchase of a SIL.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). *Does a stable isotopically labeled internal standard always correct analyte response?
Safety Operating Guide
Personal protective equipment for handling Glycidyl Myristate-d5
Executive Summary: The Dual-Risk Profile
Handling Glycidyl Myristate-d5 presents a unique intersection of biological hazard and analytical value . As a researcher, you are not merely handling a chemical reagent; you are managing a high-cost deuterated internal standard (IS) that possesses a specific toxicity profile.
This compound is an ester of Glycidol and Myristic Acid . While the d5-labeling (deuteration) is critical for mass spectrometry (LC-MS) quantification, it does not alter the chemical toxicity.
-
The Hazard: The glycidyl moiety is an epoxide, classified as a genotoxic carcinogen (Group 2A) and skin sensitizer. The myristate tail acts as a lipophilic carrier, significantly enhancing skin absorption.
-
The Asset: As a stable isotope-labeled standard, loss of material due to static dispersion or poor transfer protocols is a financial and analytical failure.
This guide prioritizes containment to serve both safety and data integrity.
Hazard Architecture & Risk Assessment
To select the correct PPE, we must understand the "Structure-Activity Relationship" (SAR) of the exposure.
| Structural Component | Hazard Characteristic | Safety Implication |
| Glycidyl Group (Epoxide) | Electrophilic alkylating agent. Mutagenic/Carcinogenic potential.[1] | Requires barrier protection against chemical bonding to DNA/Proteins. |
| Myristate Chain (C14 Lipid) | Highly lipophilic (Fat-loving). | Permeation Enhancer. It allows the toxic headgroup to penetrate nitrile gloves and skin faster than hydrophilic epoxides. |
| Deuterium Label (d5) | Isotopic purity >99%. | Cost Factor. Spills are not just safety incidents; they are critical workflow interruptions. |
Critical Insight: Standard single-layer nitrile gloves are insufficient for prolonged contact with glycidyl fatty esters. The lipid tail facilitates diffusion through the nitrile matrix.
Personal Protective Equipment (PPE) Protocol
We utilize a "Time-to-Breakthrough" defense strategy.
A. Hand Protection: The Double-Barrier System
-
Primary Layer (Inner): 4-mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 4-mil Nitrile (Sacrificial) OR Laminate (Silver Shield) for stock prep.
-
Rationale: The outer glove takes the contamination. If a splash occurs, the outer glove is stripped immediately. The inner glove protects during the doffing process.
B. Respiratory & Eye Protection
-
Engineering Control: All handling of the neat solid or concentrated stock solutions must occur inside a certified Chemical Fume Hood .
-
PPE:
-
Safety Goggles: Indirect vented or non-vented (prevent aerosol entry).
-
Respirator (Contingency): If work must occur outside a hood (e.g., instrument maintenance), use a half-face respirator with P100/OV (Organic Vapor) cartridges.
-
C. Body Protection
-
Lab Coat: Standard cotton/poly blend is acceptable for trace analysis.
-
Apron: If handling volumes >10 mL (rare for d5 standards), add a chemically resistant apron (Tyvek/Polyethylene).
Operational Workflow: From Vial to Vial
This protocol minimizes static loss (a major issue with small mg quantities of deuterated lipids) and exposure.
Step 1: Preparation & Static Control
Deuterated standards often arrive as lyophilized waxes or fine powders. Static electricity can cause the powder to "jump" out of the vial, leading to inhalation risk and material loss.
-
Tool: Use an Anti-Static Gun (e.g., Zerostat) or Polonium strip inside the weigh chamber.
-
Setup: Line the fume hood surface with absorbent, plastic-backed bench paper.
Step 2: Solubilization (The "Closed System" Rule)
Do not weigh the solid directly if possible. Solubilize in the shipping vial.
-
Inject the solvent (e.g., Methanol or Isopropanol) directly into the original vial through the septum if present.
-
Vortex inside the hood.
-
Withdraw the required aliquot using a gas-tight syringe.
-
Why? This eliminates open-air handling of the solid carcinogen.
Step 3: Decontamination
Glycidyl esters hydrolyze in the presence of water/acid.
-
Cleaning Solvent: Use Isopropanol (dissolves the lipid) followed by Soap/Water (hydrolyzes the epoxide over time).
-
Waste: All wipes and gloves go into Hazardous Solid Waste (Carcinogen labeled) .
Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Matrix
Caption: Decision matrix for selecting glove materials based on physical state and exposure duration. Note the escalation to Laminate gloves for prolonged liquid contact.
Figure 2: Safe Handling Lifecycle
Caption: Operational workflow emphasizing "Closed System" handling to minimize respiratory exposure and material loss.
Emergency & Disposal Protocols
Spill Response (Liquid Stock)
-
Evacuate the immediate area if the spill is outside the hood (>5 mL).
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Absorb: Use a Chemizorb or vermiculite pad. Do not use paper towels alone (rapid permeation).
-
Clean: Wipe area with Isopropanol, then water.
Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Carcinogenic).
-
Labeling: Must explicitly state "Contains Glycidyl Esters - Potential Carcinogen."
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) to prevent uncontrolled reactions with the organic lipid tail.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] United States Department of Labor. [Link][2]
-
European Food Safety Authority (EFSA). (2016).[4] Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[4][5][6][7][8] EFSA Journal. [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Glycidol - Compound Summary (Toxicity). National Library of Medicine. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
Sources
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. osha.gov [osha.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. bcp-instruments.com [bcp-instruments.com]
- 8. Glycidol Fatty Acid Ester and 3-Monochloropropane-1,2-Diol Fatty Acid Ester in Commercially Prepared Foods - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
